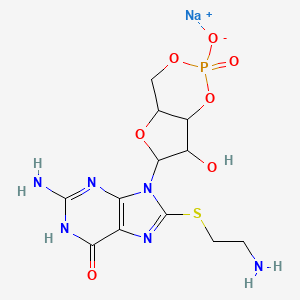
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzyl and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine, such as p-toluidine, under conditions that promote amide bond formation.
Substitution with Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the carboxamide reacts with a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrobenzyl)-N-(phenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-Nitrobenzyl)-N-(p-tolyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is unique due to the presence of both nitrobenzyl and tolyl groups attached to the thiophene ring
Eigenschaften
Molekularformel |
C19H16N2O3S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-4-8-16(9-5-14)20(19(22)18-3-2-12-25-18)13-15-6-10-17(11-7-15)21(23)24/h2-12H,13H2,1H3 |
InChI-Schlüssel |
RNPOZLFMSWMXER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)


![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
